

Physical and chemical properties of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)-1,1-dimethoxyethane

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An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a primary amine, an ether linkage, and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and practical applications for researchers, scientists, and professionals in drug development. A key application of this compound is as a crucial intermediate in the synthesis of the anti-influenza virus drug, Baloxavir Marboxil.[1]

Chemical Identity and Structure

- IUPAC Name: 2-(2,2-dimethoxyethoxy)ethanamine[2]
- CAS Number: 1228258-40-9[2]
- Molecular Formula: C₆H₁₅NO₃[2]
- Molecular Weight: 149.19 g/mol [2]

The unique arrangement of functional groups within **2-(2-Aminoethoxy)-1,1-dimethoxyethane** dictates its chemical behavior and utility. The primary amine serves as a nucleophile or a basic center, while the dimethyl acetal group provides a stable, protected form of a highly reactive aldehyde. This latent aldehyde can be deprotected under acidic conditions, allowing for subsequent transformations. The ether linkage contributes to the molecule's overall polarity and solubility characteristics.

Physical Properties

A comprehensive understanding of the physical properties of **2-(2-Aminoethoxy)-1,1-dimethoxyethane** is fundamental for its effective handling, storage, and application in synthetic protocols. These properties influence solvent selection, reaction conditions, and purification methods.

Property	Value	Source
Molecular Weight	149.19 g/mol	PubChem[2]
Appearance	Clear colorless to pale yellow liquid	ChemicalBook[3]
Density	0.965 g/mL at 25 °C (for the related compound Aminoacetaldehyde dimethyl acetal)	Sigma-Aldrich, ChemicalBook[3]
Boiling Point	135-139 °C at 95 mmHg (for the related compound Aminoacetaldehyde dimethyl acetal)	Sigma-Aldrich, ChemicalBook[3]
Solubility	Soluble in chloroform and methanol; miscible with water (for the related compound Aminoacetaldehyde dimethyl acetal)	Baoran Chemical[4]
Storage	Store in a dark place under an inert atmosphere at 2-8°C to maintain stability	Baoran Chemical[4]

Note: Some physical properties are referenced from the closely related and more extensively characterized compound, aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine), due to limited available data for **2-(2-Aminoethoxy)-1,1-dimethoxyethane** itself.

Chemical Properties and Reactivity

The reactivity of **2-(2-Aminoethoxy)-1,1-dimethoxyethane** is governed by its primary functional groups: the primary amine and the dimethyl acetal.

Amine Group Reactivity: The primary amine is nucleophilic and can participate in a wide range of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or to modify solubility.

Acetal Group Reactivity: The dimethyl acetal is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the parent aldehyde. This protecting group strategy is a cornerstone of its utility in multi-step syntheses.



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Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.

Synthesis Protocols

The synthesis of **2-(2-Aminoethoxy)-1,1-dimethoxyethane** can be achieved through various routes. A common and efficient method involves a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[1]

Step 1: Etherification This step involves the reaction of ethylene glycol with bromoacetaldehyde dimethyl acetal in the presence of a base to form the ether linkage.

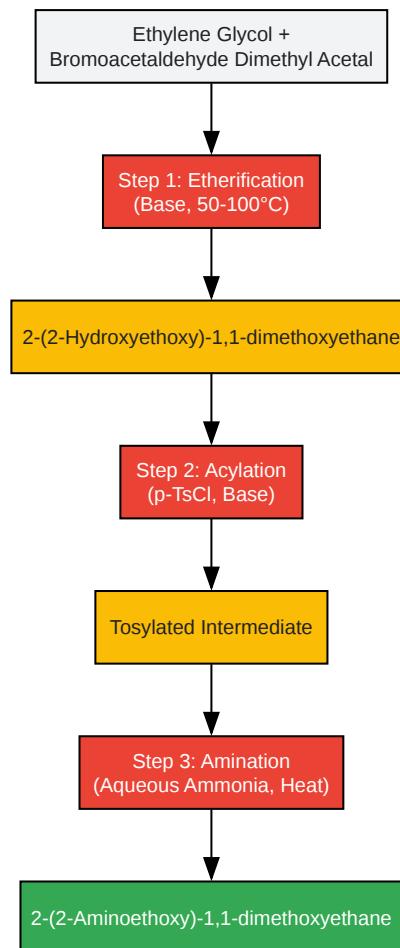
- Add ethylene glycol to a reaction vessel and cool in an ice-water bath.[5]
- Slowly add a base, such as potassium hydroxide or potassium carbonate, while maintaining a low temperature.[1][5]
- Add bromoacetaldehyde dimethyl acetal dropwise to the mixture.[1][5]
- Heat the reaction mixture to between 50-100 °C and monitor for completion.[1]

Step 2: Acylation (via a Tosylate Intermediate) The hydroxyl group of the etherification product is converted to a better leaving group, such as a tosylate, to facilitate the subsequent amination.

- Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane.[1][5]
- Add a non-nucleophilic base, such as N,N-diisopropylethylamine, and cool the mixture.[5]
- Add p-toluenesulfonyl chloride dropwise.[5]
- Allow the reaction to proceed at room temperature until completion.[5]

Step 3: Amination The final step is a nucleophilic substitution where the tosylate is displaced by ammonia to form the desired primary amine.

- Place the tosylated intermediate and a 20% aqueous ammonia solution in an autoclave.[1][5]
- Heat the mixture to a temperature ranging from 60 °C to 150 °C.[1]
- After the reaction is complete, concentrate the solution and purify the product by distillation.
[1][5]



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Caption: Three-step synthesis of **2-(2-Aminoethoxy)-1,1-dimethoxyethane**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2-(2-Aminoethoxy)-1,1-dimethoxyethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A patent for the synthesis of this compound provides the following ^1H NMR data in CDCl_3 :

- δ 4.50 (1H, t): Corresponds to the proton on the acetal carbon.
- δ 3.51 (4H, m): Represents the protons of the two methylene groups in the ethoxy chain.
- δ 3.40 (6H, s): Assigned to the six protons of the two methoxy groups.

- δ 2.85 (2H, t): Corresponds to the methylene group adjacent to the amine.
- δ 1.33 (2H, s): Represents the protons of the primary amine group.[\[1\]](#)

Applications in Drug Development

The unique structural features of **2-(2-Aminoethoxy)-1,1-dimethoxyethane** make it a valuable building block in pharmaceutical synthesis. Its ability to introduce a protected aldehyde and a primary amine in a single molecule allows for the construction of complex heterocyclic systems and other scaffolds found in medicinally active compounds.

As previously mentioned, its most prominent role is as a key intermediate in the synthesis of Baloxavir Marboxil, a novel anti-influenza drug.[\[1\]](#) This highlights the industrial relevance and importance of this compound in modern drug development. The closely related aminoacetaldehyde dimethyl acetal is also a critical intermediate in the synthesis of ivabradine hydrochloride (for heart conditions) and praziquantel (an anti-parasitic medication).[\[3\]](#)[\[4\]](#)

Safety and Handling

2-(2-Aminoethoxy)-1,1-dimethoxyethane is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[\[2\]](#) Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a highly versatile and valuable chemical intermediate for the pharmaceutical industry. Its distinct physical and chemical properties, stemming from its unique combination of functional groups, enable its use in the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, synthesis, and handling is paramount for its effective and safe utilization in research and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this important compound.

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